(E)-5-(2-Chlorovinyl)-2'-deoxyuridine
Overview
Description
(E)-5-(2-Chlorovinyl)-2’-deoxyuridine is a synthetic nucleoside analog that has garnered attention due to its potential antiviral properties. This compound is structurally related to thymidine, a naturally occurring nucleoside, but features a chlorovinyl group at the 5-position of the uracil ring. The presence of this chlorovinyl group imparts unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and antiviral research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2-Chlorovinyl)-2’-deoxyuridine typically involves the introduction of the chlorovinyl group to the uracil ring of 2’-deoxyuridine. One common method involves the use of a Friedel–Crafts acylation reaction, where an alkyne is acylated to form the chlorovinyl group. This reaction is often promoted by aluminum chloride (AlCl3) and can be carried out under flow chemistry conditions to enhance yield and selectivity .
Industrial Production Methods: Industrial production of (E)-5-(2-Chlorovinyl)-2’-deoxyuridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (E)-5-(2-Chlorovinyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The chlorovinyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorovinyl group to a vinyl or ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under mild conditions.
Major Products Formed:
Oxidation: Epoxides or chlorohydrins.
Reduction: Vinyl or ethyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
(E)-5-(2-Chlorovinyl)-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral activity, particularly against herpes simplex virus (HSV) and other DNA viruses.
Medicine: Investigated as a potential antiviral drug candidate due to its ability to inhibit viral DNA synthesis.
Industry: Utilized in the development of antiviral pharmaceuticals and as a research tool in nucleoside chemistry.
Mechanism of Action
The mechanism of action of (E)-5-(2-Chlorovinyl)-2’-deoxyuridine involves its incorporation into viral DNA during replication. The chlorovinyl group interferes with the normal base-pairing process, leading to the termination of DNA chain elongation. This results in the inhibition of viral DNA synthesis and replication. The compound primarily targets viral DNA polymerase, an enzyme crucial for viral replication.
Comparison with Similar Compounds
- **(E)-2-Chlorovinyl]arsonic acid
- **(E)-2-Chlorovinyl]arsinous chloride
- **(E)-2-chlorovinyltellurium trichloride
Comparison: (E)-5-(2-Chlorovinyl)-2’-deoxyuridine is unique due to its nucleoside structure and antiviral properties. Unlike other chlorovinyl compounds, which may be used in different chemical contexts, (E)-5-(2-Chlorovinyl)-2’-deoxyuridine specifically targets viral DNA synthesis, making it a valuable compound in antiviral research. Its structural similarity to thymidine allows it to be incorporated into DNA, whereas other chlorovinyl compounds may not have this capability.
Properties
IUPAC Name |
5-[(E)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKILSWTYYBIIQE-PIXDULNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Cl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276234 | |
Record name | 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74131-08-1 | |
Record name | 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74131-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chlorovinyl)-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074131081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-CHLOROVINYL)-2'-DEOXYURIDINE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5O06KTO4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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